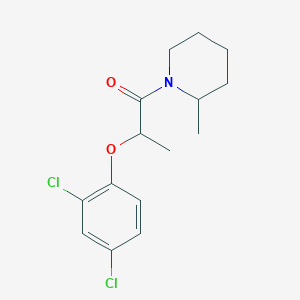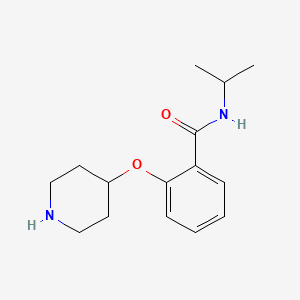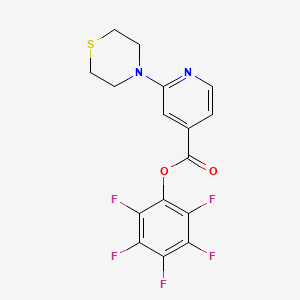
Einecs 221-886-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-phenylethanol typically involves the chlorination of acetophenone. The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorinated product. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,2,2-trichloro-1-phenylethanol follows a similar synthetic route but is optimized for large-scale operations. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The process is designed to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
2,2,2-trichloro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,2-trichloroacetophenone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2,2,2-trichloro-1-phenylethanol can yield 2,2,2-trichloro-1-phenylethane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in 2,2,2-trichloro-1-phenylethanol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,2,2-trichloroacetophenone.
Reduction: 2,2,2-trichloro-1-phenylethane.
Substitution: 2,2,2-trichloro-1-phenylethyl chloride.
科学研究应用
2,2,2-trichloro-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a metabolic inhibitor.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
作用机制
The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with cellular components. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The trichloromethyl group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules .
相似化合物的比较
Similar Compounds
2,2,2-trichloroethanol: Similar in structure but lacks the phenyl group.
2,2,2-trichloroacetaldehyde: An aldehyde derivative with similar reactivity.
2,2,2-trichloroacetic acid: An acid with similar chlorinated structure but different functional group.
Uniqueness
2,2,2-trichloro-1-phenylethanol is unique due to the presence of both the trichloromethyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
属性
CAS 编号 |
3269-15-6 |
|---|---|
分子式 |
C6H26Ho2O22 |
分子量 |
780.12 g/mol |
IUPAC 名称 |
holmium;oxalic acid;decahydrate |
InChI |
InChI=1S/3C2H2O4.2Ho.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2 |
InChI 键 |
GYCVRGMJSGRYEC-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ho+3].[Ho+3] |
规范 SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Ho].[Ho] |
Key on ui other cas no. |
3269-15-6 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1614197.png)
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1614198.png)



![4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614206.png)

![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B1614210.png)
![{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1614213.png)





